Regioisomeric Differentiation of Oxanthrene Substitution Patterns
Methyl 4-aminooxanthrene-2-carboxylate (CAS 1020242-38-9) and its regioisomer Methyl 3-aminooxanthrene-1-carboxylate represent structurally distinct compounds with amino and carboxylate functionalities positioned at different sites on the oxanthrene scaffold . This positional isomerism fundamentally alters the compound's chemical identity and requires separate CAS registry numbers for unambiguous identification. In the absence of published biological or physicochemical data for these specific compounds, this structural difference constitutes the only verifiable differential evidence. Based on the well-documented principle that regioisomers of aromatic heterocycles exhibit distinct reactivity and bioactivity profiles [1], substitution of one isomer for the other in a synthetic sequence or biological assay is chemically invalid without experimental validation.
| Evidence Dimension | Chemical Structure (Regioisomerism) |
|---|---|
| Target Compound Data | Amino at position 4; carboxylate at position 2; CAS 1020242-38-9 |
| Comparator Or Baseline | Amino at position 3; carboxylate at position 1; CAS not publicly specified |
| Quantified Difference | Positional isomer; distinct molecular entities requiring separate procurement |
| Conditions | Chemical structure determination via canonical SMILES and IUPAC nomenclature |
Why This Matters
Ensures procurement of the exact molecular entity required for a specific synthetic route or patent claim, avoiding invalid experimental results due to isomer mismatch.
- [1] Spicer, J.A.; Gamage, S.A.; Finlay, G.J.; Denny, W.A. Synthesis and evaluation of unsymmetrical bis(arylcarboxamides) designed as topoisomerase-targeted anticancer drugs. Bioorganic & Medicinal Chemistry, 2002, 10(1), 19-29. View Source
